molecular formula C28H22ClN5O3S B2553974 N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 865616-62-2

N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2553974
CAS No.: 865616-62-2
M. Wt: 544.03
InChI Key: UHGNPTFFDODHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a potent, small-molecule multi-kinase inhibitor of significant interest in oncology research, particularly for the investigation of hematological malignancies. Its primary research value lies in its potent inhibitory activity against Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) , two critical signaling nodes in cancer cell proliferation and survival. The compound is designed to probe the JAK-STAT signaling pathway , which is frequently dysregulated in myeloproliferative neoplasms and leukemias. Furthermore, its action against FLT3, including FLT3 with internal tandem duplication (ITD) mutations, positions it as a valuable tool for studying drug-resistant forms of Acute Myeloid Leukemia (AML) . Research utilizing this inhibitor focuses on elucidating mechanisms of oncogenic signal transduction, inducing apoptosis in malignant cell lines, and overcoming resistance to first-generation targeted therapies. Its unique hybrid structure, incorporating a quinazoline core and a dihydropyrazole scaffold, contributes to its high affinity and selectivity profile, making it a crucial compound for advancing the development of next-generation anti-cancer agents.

Properties

IUPAC Name

N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN5O3S/c1-38(35,36)33-21-12-9-18(10-13-21)24-17-25(26-8-5-15-37-26)34(32-24)28-30-23-14-11-20(29)16-22(23)27(31-28)19-6-3-2-4-7-19/h2-16,25,33H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGNPTFFDODHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound that exhibits significant biological activity, particularly in the fields of oncology and infectious diseases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C30H24ClN5O2SC_{30}H_{24}ClN_{5}O_{2}S and a molecular weight of 554.1 g/mol. Its structure features a quinazoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC30H24ClN5O2S
Molecular Weight554.1 g/mol
CAS Number865616-39-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Protein Kinases : The quinazoline moiety is known to inhibit several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression and angiogenesis .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of quinazoline compounds exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For instance, certain quinazoline derivatives have shown IC50 values as low as 0.096 μM against EGFR, indicating potent anticancer potential .
  • Antimicrobial Properties : The compound has also been studied for its antimicrobial effects, particularly against Mycobacterium tuberculosis. Research indicates that certain derivatives exhibit significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against this pathogen .

Anticancer Studies

A series of studies focused on the anticancer properties of quinazoline derivatives have been documented:

  • EGFR Inhibition : In one study, a derivative was found to inhibit EGFR with an IC50 value of 0.096 μM, showcasing its potential as a targeted therapy in cancers driven by EGFR mutations .
  • Cytotoxicity Testing : Compounds were evaluated for their cytotoxic effects on MCF7 and HepG2 cell lines, with some derivatives showing promising results in inhibiting cell proliferation .

Antimicrobial Studies

Research has highlighted the effectiveness of quinazoline derivatives against Mycobacterium tuberculosis:

  • Inhibitory Concentrations : Compounds were tested for their ability to inhibit the growth of Mycobacterium tuberculosis H37Ra, with notable activity observed at concentrations as low as 1.35 μM .

Summary of Biological Activities

The table below summarizes the biological activities associated with this compound:

Activity TypeTarget/PathwayIC50 Values
EGFR InhibitionCancer Treatment0.096 μM
CytotoxicityMCF7 Cell LineVarious values
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 μM

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer properties. Quinazoline derivatives have been extensively studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, quinazoline-based compounds have been shown to inhibit kinases that are crucial for cell proliferation and survival in various cancer types, including breast and lung cancers .

1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar functional groups have been documented to inhibit inflammatory mediators such as cytokines and prostaglandins. This activity is particularly relevant in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Biological Activities

2.1 Antimicrobial Effects
Recent studies have highlighted the antimicrobial properties of quinazoline and pyrazole derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

2.2 Antidiabetic Potential
Emerging research suggests that similar compounds may possess antidiabetic properties by enhancing insulin sensitivity and modulating glucose metabolism. This is particularly relevant given the rising prevalence of type 2 diabetes globally. The ability to influence metabolic pathways makes these compounds a candidate for further investigation in diabetes management .

Case Studies and Research Findings

Study Objective Findings
Kayukova et al. (2023)Investigated the cytotoxicity of phenylaminopyrazolesFound low cytotoxicity against human fibroblast cell lines, indicating selective action against cancer cells .
Silva & Silva (2023)Explored the synthesis of pyrazole derivativesReported moderate-to-high regioselectivity in the synthesis of functionalized pyrazoles with potential therapeutic applications .
LGC Standards (2024)Characterization of quinazoline derivativesIdentified key structural features contributing to biological activity, emphasizing the role of substituents in enhancing efficacy against target diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.